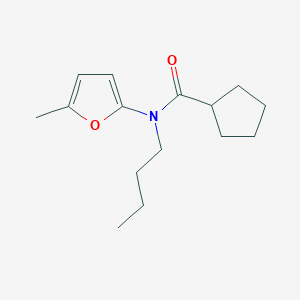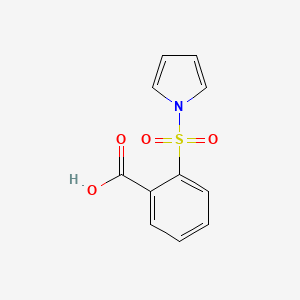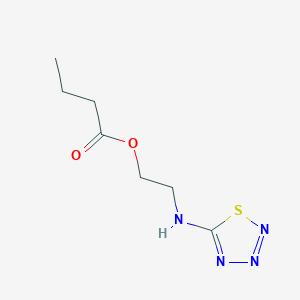
2-((1,2,3,4-Thiatriazol-5-yl)amino)ethyl butyrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((1,2,3,4-Thiatriazol-5-yl)amino)ethyl butyrate is a chemical compound that belongs to the class of thiatriazoles Thiatriazoles are heterocyclic compounds containing a sulfur atom and three nitrogen atoms in a five-membered ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1,2,3,4-Thiatriazol-5-yl)amino)ethyl butyrate typically involves the reaction of 1,2,3,4-thiatriazole derivatives with butyric acid or its derivatives. One common method involves the use of ethyl butyrate as a starting material, which undergoes a nucleophilic substitution reaction with 1,2,3,4-thiatriazole-5-amine under acidic or basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2-((1,2,3,4-Thiatriazol-5-yl)amino)ethyl butyrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the thiatriazole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ether under inert atmosphere.
Substitution: Nucleophiles such as amines, thiols, or halides; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile at moderate temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amine derivatives
Substitution: Substituted thiatriazole derivatives
科学的研究の応用
2-((1,2,3,4-Thiatriazol-5-yl)amino)ethyl butyrate has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential antimicrobial, antifungal, and anticancer properties. It may act as a lead compound for the development of new therapeutic agents.
Materials Science: Due to its unique structural properties, the compound can be used in the design of novel materials with specific electronic, optical, or mechanical properties.
Industrial Chemistry: The compound can serve as an intermediate in the synthesis of other valuable chemicals, including pharmaceuticals, agrochemicals, and dyes.
作用機序
The mechanism of action of 2-((1,2,3,4-Thiatriazol-5-yl)amino)ethyl butyrate involves its interaction with specific molecular targets and pathways. In biological systems, the compound may inhibit the activity of certain enzymes or interfere with cellular processes, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 2-((1,2,3,4-Thiatriazol-5-yl)amino)ethyl acetate
- 2-((1,2,3,4-Thiatriazol-5-yl)amino)ethyl propionate
- 2-((1,2,3,4-Thiatriazol-5-yl)amino)ethyl valerate
Uniqueness
2-((1,2,3,4-Thiatriazol-5-yl)amino)ethyl butyrate is unique due to its specific butyrate ester group, which can influence its chemical reactivity and biological activity. Compared to similar compounds with different ester groups, it may exhibit distinct pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications in medicinal and industrial chemistry.
特性
分子式 |
C7H12N4O2S |
|---|---|
分子量 |
216.26 g/mol |
IUPAC名 |
2-(thiatriazol-5-ylamino)ethyl butanoate |
InChI |
InChI=1S/C7H12N4O2S/c1-2-3-6(12)13-5-4-8-7-9-10-11-14-7/h2-5H2,1H3,(H,8,9,11) |
InChIキー |
CQMBQJZRLXXODK-UHFFFAOYSA-N |
正規SMILES |
CCCC(=O)OCCNC1=NN=NS1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


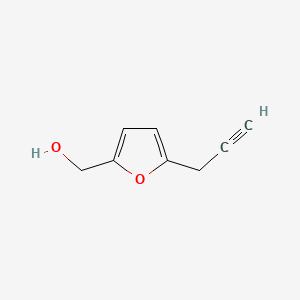
![1,5,6-Trimethyl-1h-imidazo[4,5-b]pyrazine](/img/structure/B15211465.png)
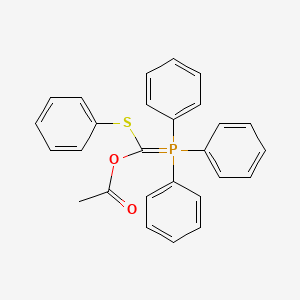
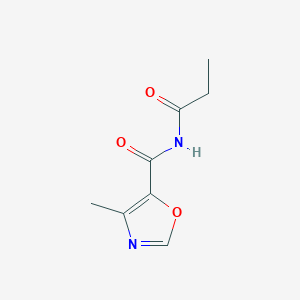
![(2R,3R,4S,5S,6R)-2-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;(Z)-octadec-9-enoic acid](/img/structure/B15211481.png)


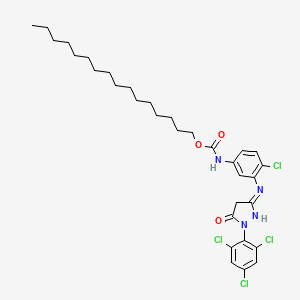
![butanedioic acid;N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methoxy-5-sulfamoylbenzamide](/img/structure/B15211497.png)
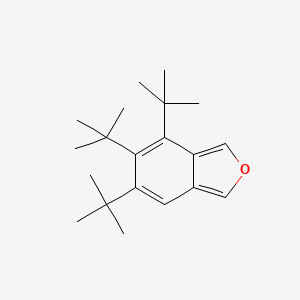
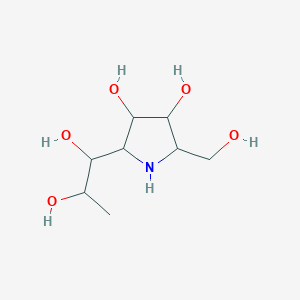
![2-[2-(Cyclopenta-1,3-dien-1-yl)propyl]-5-(methylsulfanyl)furan](/img/structure/B15211512.png)
